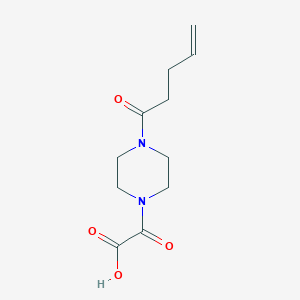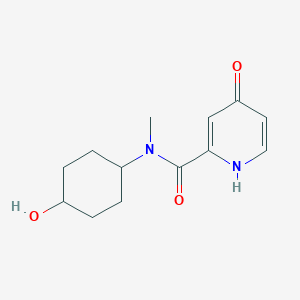
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid (OPAA) is a small molecule that has gained attention in scientific research for its potential therapeutic applications. This compound is a piperazine derivative and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to inhibit the activity of topoisomerase II and induce DNA damage. In Alzheimer's disease research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to bind to amyloid-beta and prevent its aggregation. In inflammation research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to inhibit the NF-kappaB signaling pathway.
Biochemical and Physiological Effects:
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to have various biochemical and physiological effects. In cancer research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to induce cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to reduce amyloid-beta levels and improve cognitive function. In inflammation research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid also has limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid research, including the optimization of synthesis methods, the development of 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid derivatives with improved properties, and the investigation of its potential therapeutic applications in other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid and its potential toxicity at high concentrations.
In conclusion, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid is a small molecule that has gained attention in scientific research for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid in the field of medicine.
Métodos De Síntesis
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid can be synthesized through multiple methods, including the reaction between 4-pent-4-enoylpiperazine and ethyl acetoacetate, as well as the reaction between 1-bromo-4-pent-4-enoylpiperazine and ethyl glycinate hydrochloride. These methods have been optimized and yield 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid in moderate to good yields.
Aplicaciones Científicas De Investigación
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to reduce amyloid-beta aggregation and improve cognitive function. In inflammation research, 2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-2-3-4-9(14)12-5-7-13(8-6-12)10(15)11(16)17/h2H,1,3-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXSKMYNVUWSEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCN(CC1)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(4-pent-4-enoylpiperazin-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)
![4-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]oxane-4-carboxamide](/img/structure/B7438012.png)

![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![8-[(3-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octan-8-yl)methyl]quinoline-5-carboxylic acid](/img/structure/B7438051.png)
![4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine](/img/structure/B7438057.png)
![N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)

![4-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylamino]-N-methylpyridine-2-carboxamide](/img/structure/B7438087.png)
![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)
